4-Chlorobenzo[d]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLIRMWNYRKKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NS2)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180029 | |
| Record name | 4-Chloro-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25380-61-4 | |
| Record name | 4-Chloro-1,2-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25380-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-benzisothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025380614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,2-benzisothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chlorobenzo D Isothiazole and Its Derivatives
Strategies for the Construction of the Benzisothiazole Corearkat-usa.org
The construction of the benzo[d]isothiazole scaffold is predominantly achieved by assembling the heterocyclic portion onto a pre-existing benzene (B151609) ring. arkat-usa.org Synthetic approaches are often categorized based on the starting materials, which may already contain the necessary nitrogen and sulfur atoms or incorporate them during the reaction sequence. arkat-usa.org The most prevalent strategies utilize phenyl substrates that are pre-functionalized with both nitrogen and sulfur, facilitating ring closure. arkat-usa.org
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a primary and widely employed strategy for synthesizing the benzo[d]isothiazole core, particularly for producing benzo[d]isothiazol-3(2H)-ones. mdpi.com This approach typically involves the formation of a crucial nitrogen-sulfur (N-S) bond from an appropriately substituted benzene precursor. organic-chemistry.org
A common method is the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com Various catalytic systems have been developed to facilitate this transformation efficiently. For instance, a Copper(I)-catalyzed method accomplishes the intramolecular N-S bond formation under an oxygen atmosphere, providing excellent yields for a range of benzo[d]isothiazol-3(2H)-ones. mdpi.com Similarly, cobalt-catalyzed systems, such as those using cobalt phthalocyanine-tetrasodium sulfonate (CoPcS), have been effectively used in water under an oxygen atmosphere, highlighting a move towards more environmentally benign conditions. researchgate.netresearchgate.net This cobalt-catalyzed reaction is proposed to proceed via the oxidation of 2-mercaptobenzamide to a thiyl radical intermediate, followed by an intramolecular nucleophilic attack by the N-H bond. researchgate.net
Recent advancements include the development of electrochemical methods. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a green alternative, proceeding via constant-current electrolysis in an undivided cell to yield benzo[d]isothiazol-3(2H)-ones in good yields with hydrogen gas as the only byproduct. mdpi.com Another innovative approach involves a mild S-nitrosation of o-mercaptoacylphenones, followed by an intramolecular aza-Wittig reaction to construct the 3-substituted benzisothiazole ring system. nih.govorganic-chemistry.org
The table below summarizes key intramolecular cyclization methods for the synthesis of benzo[d]isothiazole derivatives.
| Starting Material | Catalyst/Reagent | Conditions | Product Type | Yield | Citation(s) |
| 2-Mercaptobenzamides | Cu(I) | O₂ atmosphere | Benzo[d]isothiazol-3(2H)-ones | Excellent | mdpi.com |
| 2-Mercaptobenzamides | CoPcS | H₂O, O₂ atmosphere | Benzo[d]isothiazol-3(2H)-ones | Good-Excellent | researchgate.netresearchgate.net |
| 2-Mercaptobenzamides | (n-Bu)₄NBr | Electrochemical, constant current | Benzo[d]isothiazol-3(2H)-ones | Moderate-Good | mdpi.com |
| o-Mercaptoacylphenones | S-Nitrosation reagents | Mild | 3-Substituted benzisothiazoles | Not specified | nih.govorganic-chemistry.org |
| tert-Butyl aryl sulfoxides | N-Bromosuccinimide (NBS) / Acetic Acid | Not specified | 3-Substituted benzisothiazoles | Good | arkat-usa.orgsci-hub.se |
Intermolecular Ring-Forming Reactions
Intermolecular strategies involve the combination of two or more separate molecular fragments to construct the benzisothiazole ring system. These are often classified as heterocyclization or cycloaddition reactions.
Information on (4+1)-heterocyclization protocols for the specific synthesis of the benzo[d]isothiazole core is not extensively detailed in the surveyed literature. These methods typically involve the reaction of a four-atom component with a single-atom reagent. While conceptually plausible, other intermolecular pathways are more commonly reported for this heterocyclic system.
The (3+2)-heterocyclization, or cycloaddition, approach is a powerful, transition-metal-free method for generating 3-substituted benzoisothiazoles. sci-hub.se A prominent example is the reaction between an aryne (a two-atom component) and a 1,2,5-thiadiazole (B1195012), which serves as an "S–N═C(R)" fragment (a three-atom component). sci-hub.seacs.org This method is advantageous due to the mild conditions used for generating the aryne intermediate, typically from a 2-(trimethylsilyl)aryl triflate precursor with a fluoride (B91410) source like cesium fluoride. acs.orgresearchgate.net This approach allows for significant variation in the substitution pattern on both the benzene ring and at the 3-position of the resulting isothiazole (B42339). acs.org For instance, using 3-hydroxy-4-aminothiadiazoles in reactions with arynes leads to the selective formation of medicinally relevant 3-amino-substituted benzo[d]isothiazoles. acs.orgresearchgate.net
Ring Transformation Strategies
Ring transformation strategies provide an alternative route to the benzo[d]isothiazole core by modifying an existing heterocyclic ring. This can involve either ring expansion or ring contraction.
A notable example of ring contraction is the conversion of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides into 1,2-benzisothiazole (B1215175) 1,1-dioxides. semanticscholar.org This reaction is believed to proceed through deprotonation, leading to ring opening to form an acylimine intermediate, which then undergoes an intramolecular Michael addition to yield the contracted five-membered benzisothiazole ring system. semanticscholar.org
Conversely, ring expansion reactions have also been observed, although they typically involve reactions of benzisothiazoles rather than their formation. For example, photochemical irradiation of 2-aryl-1,2-benzisothiazol-3(2H)-ones can lead to a ring expansion, forming dibenzo[b,f] organic-chemistry.orgoup.comthiazepin-11(10H)-ones. researchgate.net The reaction of certain 3-substituted 5-nitrobenzisothiazoles with hydrazine (B178648) can also result in complex rearrangements and ring-opened products, indicating the reactivity of the isothiazole ring under specific conditions. nih.gov
Aryne-Mediated Synthesis of Substituted Benzoisothiazoles
Aryne-mediated synthesis has emerged as a highly effective and versatile strategy for accessing a wide range of substituted benzo[d]isothiazoles. researchgate.netresearchgate.net This method, which can be classified as a (3+2) cycloaddition, offers a convergent and environmentally friendlier alternative to classical methods that often require hazardous reagents like disulfur (B1233692) dichloride or phosphorus pentachloride. acs.org
The general process involves the in situ generation of a benzyne (B1209423) intermediate from a stable precursor, such as a 2-(trimethylsilyl)aryl triflate, by treatment with a fluoride source. acs.orgresearchgate.net This highly reactive aryne then undergoes a cycloaddition reaction with a suitable 1,2,5-thiadiazole derivative. researchgate.net The choice of thiadiazole allows for the direct installation of various substituents at the 3-position of the benzisothiazole core. acs.org
This methodology has been particularly successful in synthesizing 3-amino-substituted benzo[d]isothiazoles, which are found in several atypical antipsychotic drugs. acs.org By using 3-(dialkyl)amino-4-hydroxythiadiazoles, the corresponding 3-(dialkyl)amino-substituted benzoisothiazoles are formed selectively and in good to excellent yields. acs.org The reaction demonstrates broad functional group tolerance on the aryne precursor, enabling the efficient preparation of a diverse library of functionalized benzo[d]isothiazoles. acs.orgresearchgate.net
The table below presents examples of aryne-mediated synthesis of benzo[d]isothiazoles.
| Aryne Precursor Substitution | Thiadiazole Reagent | Product Substitution | Yield | Citation(s) |
| Unsubstituted | 3-Hydroxy-4-(diethylamino)-1,2,5-thiadiazole | 3-(Diethylamino) | 81% | acs.org |
| 4-Methoxy | 3-Hydroxy-4-(diethylamino)-1,2,5-thiadiazole | 5-Methoxy-3-(diethylamino) | 86% | acs.org |
| 4-Fluoro | 3-Hydroxy-4-(diethylamino)-1,2,5-thiadiazole | 5-Fluoro-3-(diethylamino) | 75% | acs.org |
| 4-Chloro | 3-Hydroxy-4-(diethylamino)-1,2,5-thiadiazole | 5-Chloro-3-(diethylamino) | 75% | acs.org |
| 3-Methyl | 3-Hydroxy-4-(diethylamino)-1,2,5-thiadiazole | 4-Methyl-3-(diethylamino) | 67% | acs.org |
Functionalization Reactions of the Benzo[d]isothiazole Core
The benzo[d]isothiazole core, particularly when halogenated, provides a versatile platform for a range of functionalization reactions. These reactions allow for the introduction of various substituents, leading to the creation of novel molecules with tailored properties.
Nucleophilic Substitution Reactions at the Halogenated Position
The chlorine atom at the 4-position of 4-Chlorobenzo[d]isothiazole is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. smolecule.com This reactivity is a cornerstone for the diversification of the benzo[d]isothiazole scaffold.
Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, the reaction of 4-chlorobenzo[d]thiazol-2(3H)-one with amines or thiols leads to the corresponding substituted products. The electrophilicity of the thiazole (B1198619) ring is enhanced by the electron-withdrawing nature of the chlorine atom, which facilitates these substitution reactions. The synthesis of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide involves the reaction of a 4-chloro-2-thiazolylquinoline derivative with carbohydrazide, highlighting the utility of this approach in creating complex molecules. evitachem.com Similarly, the introduction of a piperazine (B1678402) moiety at the 2-position of a chlorobenzothiazole has been achieved through nucleophilic substitution. evitachem.com
| Reactant | Nucleophile | Product | Reference |
| 4-Chlorobenzo[d]thiazol-2(3H)-one | Amines | 4-Aminobenzo[d]thiazol-2(3H)-one derivatives | |
| 4-Chlorobenzo[d]thiazol-2(3H)-one | Thiols | 4-Thiobenzo[d]thiazol-2(3H)-one derivatives | |
| 4-chloro-2-thiazolylquinoline | Carbohydrazide | N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide | evitachem.com |
| Chlorobenzothiazole | Piperazine | (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl) derivative | evitachem.com |
Carbon-Hydrogen (C-H) Functionalization Strategies
C-H functionalization has emerged as a powerful and efficient tool for the synthesis of complex molecules, including benzo[d]isothiazole derivatives. mdpi.com This approach avoids the pre-functionalization of starting materials, leading to more atom-economical and streamlined synthetic routes.
Rhodium(III)-catalyzed site-selective C-H functionalization of 2-arylbenzo[d]thiazoles with maleimides has been reported. nih.govacs.org The reaction's outcome, yielding either mono- or bis-addition products, is dependent on the substituent on the maleimide. nih.govacs.org For example, N-methylmaleimide reacts with 2-phenylbenzo[d]thiazole to give a dual C-H activated product. acs.org This strategy has also been successfully applied to 2-arylbenzo[d]oxazoles. nih.govacs.org
In 2014, a copper-mediated C-H functionalization strategy was developed for the construction of benzo[d]isothiazol-3(2H)-ones from benzamides and elemental sulfur. mdpi.com This reaction proceeds via the formation of C-S and N-S bonds. mdpi.com
Cross-Coupling Reactions (e.g., Chan-Lam Coupling, Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of benzo[d]isothiazole derivatives.
Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of aryl-heteroatom bonds. It has been utilized in the synthesis of various heterocyclic compounds. organic-chemistry.orgnih.gov For instance, the Chan-Lam coupling of 6-bromoquinolin-4-ol (B142416) with arylboronic acids has been reported. mdpi.com This method provides an air-stable alternative to other coupling reactions like the Buchwald-Hartwig amination. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating C-C bonds. mdpi.com It has been employed in the synthesis of various biaryl compounds. Nickel-catalyzed cross-coupling of heteroaryl chlorides, including 2-chlorobenzo[d]thiazole, with aryllithium compounds has also been demonstrated to produce biaryl products. umich.edu
A greener approach for the functionalization of fused heteroaromatic trifluoromethylated alcohols with heteroarenes has been developed under catalyst-free conditions in water. researchgate.net
Side-Chain Functionalization Methodologies
Functionalization of side chains attached to the benzo[d]isothiazole core offers another avenue for creating diverse derivatives. The synthesis of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-ones involves the condensation of 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine with thioglycolic acid. researchgate.net This demonstrates the modification of a side chain to introduce a new heterocyclic ring.
Furthermore, the synthesis of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide involves the formation of a hydrazone linkage, which is a key side-chain functionalization step. evitachem.com
Oxidation and Reduction Reactions of Benzisothiazole Derivatives
Oxidation and reduction reactions are crucial for modifying the sulfur atom and other functional groups within benzisothiazole derivatives, leading to compounds with different electronic and biological properties.
Oxidation: 1,2-Benzisothiazoles can be oxidized to form the corresponding 1-oxides or 1,1-dioxides (saccharin derivatives). arkat-usa.orgthieme-connect.de For example, 1,2-benzisothiazole 1-oxides can be synthesized by reacting 1,2-benzisothiazoles with nitric acid generated in situ. thieme-connect.de Oxidation of 2-benzyl benzothiazoles to the corresponding ketones can be achieved under air and basic conditions. nih.gov
Reduction: Reduction of the nitro group in 6-nitro-2-aminobenzothiazole to an amino group is a key step in the synthesis of certain anti-inflammatory agents. nih.gov This is typically done after protecting the 2-amino group. nih.gov
| Reaction Type | Substrate | Reagent(s) | Product | Reference |
| Oxidation | 1,2-Benzisothiazole | Potassium nitrate, Sulfuric acid | 1,2-Benzisothiazole 1-oxide | thieme-connect.de |
| Oxidation | 2-Benzyl benzothiazole (B30560) | Air, Base | 2-Benzoyl benzothiazole | nih.gov |
| Reduction | 6-Nitro-2-aminobenzothiazole (protected) | Not specified | 6-Amino-2-aminobenzothiazole (protected) | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net
Microwave-assisted organic synthesis (MAOS) has been employed to accelerate the synthesis of benzothiazole derivatives by providing rapid and uniform heating. This method often leads to shorter reaction times and improved yields. univpancasila.ac.id For example, the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas has been achieved using microwave irradiation. researchgate.net
The use of greener solvents, such as water and ionic liquids, is another important aspect of green chemistry. researchgate.net Catalyst-free reactions in water have been developed for the functionalization of certain benzothiazole derivatives. researchgate.net Additionally, deep eutectic solvents (DESs) are being explored as sustainable alternatives to conventional organic solvents in cross-coupling reactions. ua.es The development of reusable catalysts, such as nano-nickel ferrite, also contributes to greener synthetic protocols. arkat-usa.org
Development of Environmentally Benign Catalytic Systems
Modern organic synthesis is increasingly emphasizing the use of catalytic systems that are both effective and environmentally responsible. This shift is evident in the synthesis of benzo[d]isothiazole derivatives, where both transition-metal catalysis and metal-free methods have been explored to minimize environmental impact. rsc.orgrsc.org
Transition-Metal Catalysis:
Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have proven to be versatile in the synthesis of benzo[d]isothiazoles. arkat-usa.org
Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in forming the benzo[d]isothiazole core. These reactions often exhibit high selectivity and can be performed under relatively mild conditions.
Rhodium (Rh) Catalysis: Rhodium catalysts, such as [Cp*Rh(MeCN)3][SbF6]2, have been successfully used for the oxidative annulation of benzimidates with elemental sulfur to construct the benzo[d]isothiazole scaffold. arkat-usa.org
Copper (Cu) Catalysis: Copper salts, including CuI, CuCl, and CuSO4, have demonstrated good catalytic activity in the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder. arkat-usa.org Copper(I)-catalyzed intramolecular N-S bond formation is another key strategy. mdpi.com
Metal-Free Methods:
The development of metal-free synthetic routes aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metals. Several metal-free approaches for benzo[d]isothiazole synthesis have been reported:
A notable metal-free method involves the reaction of 2-fluoro-benzonitrile derivatives with sodium sulfide (B99878), followed by reaction with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org
Visible-light-promoted synthesis represents a sustainable, metal-free approach to forming the N-S bond of isothiazoles under mild conditions. arkat-usa.org
The use of iodine as an oxidant in the conversion of dimeric ortho-amidoaryldisulfides provides a fast and easy metal-free route to fused isothiazole structures. arkat-usa.org
Application of Sustainable Solvents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. The use of sustainable solvents, such as aqueous media and recyclable green solvents, is a key area of research in the synthesis of this compound. rsc.orgrsc.org
Aqueous Media:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of aqueous media in the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides not only simplifies product purification but also allows for the recycling of the mother liquor. mdpi.com
Recyclable Green Solvents:
Polyethylene Glycols (PEGs): PEGs, particularly PEG-400, have emerged as effective and recyclable solvents for various catalytic reactions. rsc.org They are non-toxic, biodegradable, and can often be reused multiple times without significant loss of catalytic activity. rsc.org For instance, a Ru(II)/PEG-400 catalytic system has been successfully employed for the synthesis of isoquinoline (B145761) derivatives. rsc.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as recyclable solvents. The Cp*Rh(III)/[BMIM]BF4 system is an example of a recyclable catalytic system in an ionic liquid that avoids the use of harmful organic solvents. rsc.orgrsc.org
Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that have a lower melting point than the individual components. They are considered green solvents due to their low toxicity and biodegradability. rsc.orgmdpi.com An L-proline-ethylene glycol mixture has been used as a deep eutectic solvent for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com
Energy-Efficient Techniques
To further enhance the sustainability of synthetic processes, energy-efficient techniques like microwave-assisted synthesis and ultrasonic irradiation are being explored.
Microwave-Assisted Synthesis:
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. univpancasila.ac.id This technique is considered energy-efficient and has been applied to the synthesis of various heterocyclic compounds. univpancasila.ac.id For example, the synthesis of 4-chlorobenzo[d]thiazol-2(3H)-one can be achieved rapidly and with higher yields using microwave heating.
Ultrasonic Irradiation:
Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. While not as commonly reported for benzo[d]isothiazole synthesis as microwave-assisted methods, it represents another potential avenue for energy-efficient synthesis.
Specific Synthetic Pathways for Chlorinated Benzo[d]isothiazoles
The synthesis of chlorinated benzo[d]isothiazoles, including the 4-chloro derivative, often requires specific strategies to control the position of the chlorine atom.
Regioselective Chlorination Reactions in Benzisothiazole Synthesis
Achieving regioselectivity in the chlorination of the benzisothiazole core is critical for obtaining the desired isomer. The introduction of a chlorine atom at a specific position on the benzene ring can be accomplished through various methods. nih.gov Direct C-H chlorination is a powerful tool, where the regioselectivity can be controlled by directing groups that coordinate with the catalyst. nih.gov For instance, the chlorination of imidazo[1,2-a]pyridines has been achieved using chloramine-T in an environmentally friendly protocol. acs.org
Elucidation of Reaction Mechanisms and Reaction Pathways
Mechanistic Studies of Benzo[d]isothiazole Ring Formation
The construction of the benzo[d]isothiazole scaffold is a critical step in the synthesis of 4-Chlorobenzo[d]isothiazole and its derivatives. Understanding the mechanistic details of this ring formation is essential for optimizing reaction conditions and developing novel synthetic routes.
Proposed Oxidative Cyclization Mechanisms
Oxidative cyclization is a common strategy for forming the benzo[d]isothiazole ring. These reactions typically involve the formation of a sulfur-nitrogen bond through the removal of hydrogen atoms.
One proposed mechanism involves the oxidative cyclization of 2-mercaptophenyl-substituted triazoles. In this pathway, the deprotection of a thiol group is followed by cyclization under oxidative conditions. mdpi.com This process is thought to proceed through the formation of a disulfide intermediate, which then undergoes an intramolecular ring closure via C-H bond functionalization. nih.gov The use of oxidizing agents like bromine (Br₂) in acidic conditions has also been reported for the cyclization of thiourea (B124793) derivatives to form related benzothiazole (B30560) structures.
Recent studies have explored metal-free oxidative cyclization. For instance, Selectfluor has been used for the selective oxidation of benzo[d]isothiazol-3(2H)-ones in aqueous media. researchgate.net This method offers a green and efficient approach to synthesizing related structures. Another example is the DDQ-mediated oxidative cyclization of thiohydroximic acids, which proceeds through a distinct mechanistic pathway. beilstein-journals.org
A plausible mechanism for the oxidative cyclization of ketoxime acetates with pyridines, promoted by CuI, involves several steps, highlighting the role of the metal catalyst in facilitating the reaction. beilstein-journals.org Similarly, the synthesis of benzo[d]isothiazoles from ortho-mercaptoacetophenones involves the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction. arkat-usa.org
| Starting Material | Key Reagents/Conditions | Proposed Intermediate | Reaction Type |
|---|---|---|---|
| 2-Mercaptophenyl-substituted triazole | Oxidative conditions | Disulfide intermediate | Oxidative Cyclization |
| Thiourea derivatives | Bromine (Br₂), acidic conditions | - | Oxidative Cyclization |
| Benzo[d]isothiazol-3(2H)-ones | Selectfluor, aqueous media | - | Metal-free Selective Oxidation |
| Thiohydroximic acids | DDQ | - | Oxidative Cyclization |
| ortho-Mercaptoacetophenones | Phosphine (B1218219) reagent | S-nitroso intermediate | Intramolecular aza-Wittig |
Investigation of Ionic and Radical Pathways
The formation of the benzo[d]isothiazole ring can proceed through either ionic or radical pathways, depending on the reaction conditions and reagents employed.
Ionic mechanisms are prevalent in many syntheses. For example, the synthesis of sulfonamides from sulfinic salts can proceed through an ionic pathway where the electrophilic nature of sulfur in a sulfonyl halide or N-haloamine intermediate is exploited. theses.cz In these reactions, nucleophilic attack by an amine on the sulfur atom is a key step.
Conversely, radical pathways have also been identified. The addition of radical scavengers like TEMPO has been shown to retard the formation of sulfonamides in certain oxidative coupling reactions, suggesting a radical mechanism. theses.cztheses.cz This indicates that the homolytic cleavage of a labile sulfur-halogen bond can initiate the reaction. The choice of solvent and the presence of specific catalysts can influence whether the reaction follows an ionic or radical pathway.
Role and Detection of Reaction Intermediates
The identification of reaction intermediates is crucial for elucidating the precise mechanism of benzo[d]isothiazole ring formation. Various spectroscopic and analytical techniques are employed for this purpose.
In the synthesis of triazolbenzo[d]thiazoles, an equilibrium between benzo thiazolo[3,2-d]tetrazole and 2-azidobenzo[d]thiazole has been observed, with the favored tautomer depending on the solvent and substitution patterns. nih.gov The structure of the tetrazole intermediate has been confirmed by X-ray crystallography and ¹H-NMR spectroscopy. nih.gov
Disulfide intermediates are proposed in the oxidative cyclization of mercaptophenyl-substituted compounds. nih.gov These intermediates are formed through the oxidation of thiol groups and are precursors to the final cyclized product.
In other syntheses, intermediates such as sulfinimides have been proposed, arising from the activation of aryl tert-butyl sulfoxides with N-bromosuccinimide (NBS). arkat-usa.org These intermediates then undergo a Wittig-like reaction to form the benzo[d]isothiazole ring. arkat-usa.org The formation of an S-nitroso intermediate is a key step in the synthesis of benzo[d]isothiazoles from ortho-mercaptoacetophenones. arkat-usa.org
Mechanistic Insights into Functionalization Reactions
Once the this compound core is formed, it can undergo various functionalization reactions to introduce different substituents. Understanding the mechanisms of these reactions is key to designing and synthesizing novel derivatives with specific properties.
Nucleophilic Attack Mechanisms at the Halogenated Position
The chlorine atom at the 4-position of this compound is susceptible to nucleophilic attack, allowing for its replacement with other functional groups.
A common reaction is nucleophilic aromatic substitution (SNAr). This process is facilitated by the electron-withdrawing nature of the heterocyclic ring system, which activates the chlorine atom towards attack by nucleophiles. The reaction is believed to proceed through a Meisenheimer-like intermediate. Boron trifluoride can act as a Lewis acid to activate the substrate, facilitating the attack of even weak nucleophiles like dimethyl sulfide (B99878) (SMe₂). diva-portal.org
The reaction of 3-amino-4-chlorobenzo[d]isothiazole-1,1-dioxide with n-butylamine in dioxane demonstrates a direct nucleophilic substitution at the halogenated position. prepchem.com Similarly, direct nucleophilic attack is a key step in the synthesis of 3-Benzyl-benzo imidazo[2,1-b]thiazoles, where a cascade nucleophilic attack/addition cyclization occurs without the need for a metal catalyst. nih.govresearchgate.net
| Reactant | Nucleophile | Key Conditions/Catalyst | Proposed Mechanism |
|---|---|---|---|
| This compound derivative | Dimethyl sulfide (SMe₂) | Boron trifluoride (BF₃) | SNAr (Lewis acid-activated) |
| 3-Amino-4-chlorobenzo[d]isothiazole-1,1-dioxide | n-Butylamine | Dioxane | Nucleophilic Substitution |
| Precursor for 3-Benzyl-benzo imidazo[2,1-b]thiazoles | - | None (metal-free) | Cascade Nucleophilic Attack/Addition Cyclization |
Catalytic Cycle Elucidation in Cross-Coupling Processes
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize this compound. The elucidation of the catalytic cycles involved is essential for optimizing these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. uni-rostock.de The electronic and steric properties of the phosphine ligands used can significantly influence each step of the cycle. uni-rostock.de For instance, electron-donating ligands facilitate oxidative addition, while bulky ligands can accelerate reductive elimination. uni-rostock.de
Nickel-catalyzed cross-coupling reactions have also been developed for aryl chlorides, offering a more cost-effective alternative to palladium. Pincer nickel complexes have shown high catalytic activity in the cross-coupling of heteroaryl chlorides with aryllithium compounds under mild conditions. umich.edu Iron-catalyzed cross-coupling has also gained attention due to the low cost and abundance of iron, although these reactions often require more demanding conditions. researchgate.net
Recent research has also explored the use of deep eutectic solvents as environmentally friendly reaction media for cross-coupling reactions, which can allow for catalyst recycling. ua.es Photocatalytic methods, such as light-induced iron cross-coupling in flow systems, represent an emerging area of research. tue.nl
Proton Transfer Mechanisms in Catalytic Reactions
In many catalytic reactions, proton transfer is a fundamental step that can influence reaction rates and selectivity. For example, in acid-catalyzed reactions, the protonation of a heterocyclic compound can activate it towards nucleophilic attack. The efficiency of such a catalytic process would depend on the proton affinity of the heteroatom and the stability of the resulting protonated intermediate.
Theoretical studies on related molecular switches, such as 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, have investigated long-range intramolecular proton transfer. nih.gov These studies, while not focused on catalysis, use computational methods like Density Functional Theory (DFT) to model the stability of different tautomeric forms that arise from proton transfer. nih.gov Similar computational approaches could, in principle, be applied to model the protonation of this compound in a catalytic cycle and to determine the energetics of the proton transfer step.
A review of acid-catalyzed ring transformations of related, more complex thiadiazine derivatives indicates that nucleophilic addition can be initiated by protonation, leading to significant molecular rearrangements. researchgate.net This highlights the potential role of proton transfer in initiating reactions even in related, but structurally different, sulfur-nitrogen heterocycles.
Due to the lack of specific research data on proton transfer mechanisms in catalytic reactions for this compound, a data table could not be generated.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For 4-Chlorobenzo[d]isothiazole, NMR would provide critical information on the connectivity and electronic environment of its atoms.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry Determination
Two-dimensional NMR techniques are crucial for unambiguously assigning signals and understanding the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the benzo ring of this compound. It would allow for the definitive assignment of adjacent protons on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like this compound, NOESY could help confirm through-space interactions between protons on the fused ring system. For more complex derivatives of benzothiazoles, NOESY cross-peaks between protons on different parts of the molecule confirm spatial proximity, which can be validated by other methods like X-ray crystallography.
Applications of Advanced ¹H and ¹³C NMR for Complex Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of these protons would be influenced by the electron-withdrawing effects of the chlorine atom and the isothiazole (B42339) ring. In related benzothiazole (B30560) derivatives, aromatic protons typically resonate in the range of δ 7.2–8.1 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide the number of unique carbon atoms and their electronic environments. The carbon atoms bonded to the chlorine and those in the heterocyclic ring would have characteristic chemical shifts. For comparison, the carbonyl carbons in similar structures like N-(4-(4-Chlorophenyl)thiazol-2-yl)isobutyramide derivatives appear at approximately δ 168 ppm.
A summary of expected NMR data based on general knowledge of similar structures is presented below.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region, with splitting patterns indicating proton-proton coupling. |
| ¹³C NMR | Distinct signals for each carbon atom, with downfield shifts for carbons attached to electronegative atoms. |
| COSY | Cross-peaks indicating ¹H-¹H couplings between adjacent protons on the benzene (B151609) ring. |
| NOESY | Through-space correlations confirming the planar structure and relative proton positions. |
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Analysis of Conformational Isomers and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Analysis of the crystal packing of this compound would reveal intermolecular forces that stabilize the crystal lattice. Given its aromatic nature, π-π stacking interactions between the benzoisothiazole rings of adjacent molecules would be expected. In the crystal structure of a related compound, 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, molecules are linked into chains by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, with centroid–centroid distances of 3.592 (5) Å. researchgate.net Such interactions would also be anticipated to play a role in the crystal packing of this compound.
| Crystallographic Parameter | Information Gained for this compound |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Bond Lengths & Angles | Precise measurement of the molecular geometry. |
| Intermolecular Interactions | Identification of forces like π-π stacking that govern the solid-state structure. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule and studying its fragmentation pathways.
For this compound (C₇H₄ClNS), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. For instance, HRMS data for other small heterocyclic molecules are often reported with four or five decimal places, enabling clear differentiation from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum (MS/MS) would offer further structural confirmation. Cleavage of the isothiazole ring and loss of the chlorine atom would be expected fragmentation pathways, leading to characteristic daughter ions. In the analysis of related benzisothiazole derivatives, such as 2-propylbenzo[d]isothiazol-3(2H)-one-1-oxide, the protonated molecule [M+H]⁺ is observed, and its accurate mass is used for formula confirmation. mdpi.com
| HRMS Analysis | Expected Data for this compound (C₇H₄ClNS) |
| Molecular Formula | C₇H₄ClNS |
| Calculated Exact Mass | 168.9753 |
| Observed [M+H]⁺ | Expected to be very close to the calculated value. |
| Key Fragmentation | Loss of Cl, cleavage of the isothiazole ring. |
Fragmentation Pattern Elucidation for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific fragmentation data for this compound is not widely published, the fragmentation behavior can be inferred from related structures like 5-Chlorobenzisothiazole. scribd.com
Upon electron impact ionization, the molecular ion ([M]⁺) of this compound would be expected to undergo cleavage of the isothiazole ring. A proposed mechanism involves the initial cleavage of the N-S bond, which is often the weakest bond in the ring system. scribd.com Subsequent fragmentation could involve the loss of a chlorine atom, a cyano group (CN), or other small neutral molecules, leading to a series of characteristic fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure, confirming the identity of the compound. A key fragmentation pathway for benzisothiazoles involves the cleavage of the thiazole (B1198619) ring to form a diradical, which can lead to various rearranged products. scribd.com
A high-resolution mass spectrometry (HRMS) analysis would provide highly accurate mass measurements of both the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the structure of this compound.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Postulated Structure/Loss | m/z (Calculated) |
| [C₇H₄ClNS]⁺ | Molecular Ion | 169 |
| [C₇H₄NS]⁺ | Loss of Cl | 134 |
| [C₆H₄S]⁺ | Loss of HCN from [C₇H₄NS]⁺ | 108 |
| [C₅H₄]⁺ | Loss of CS from [C₆H₄S]⁺ | 64 |
This table is based on theoretical fragmentation patterns and may not represent all observed experimental fragments.
Isotopic Composition Analysis
The presence of a chlorine atom in this compound gives rise to a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ratio of roughly 3:1. ucalgary.calibretexts.org This means that the molecular ion peak (M) will be accompanied by another peak at M+2 with an intensity that is approximately one-third of the M peak. ucalgary.calibretexts.org This distinctive isotopic signature is a powerful tool for confirming the presence of a single chlorine atom in the molecule. nih.gov
The monoisotopic mass of this compound, calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S), is 168.9752980 Da. nih.gov High-resolution mass spectrometry can measure this mass with high accuracy, further corroborating the elemental composition of the compound. fu-berlin.de
Table 2: Isotopic Composition of this compound
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 |
| ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 |
| ³²S | 31.972071 | 94.99 |
| ³³S | 32.971458 | 0.75 |
| ³⁴S | 33.967867 | 4.25 |
Data sourced from publicly available isotopic abundance information. fu-berlin.de
Advanced Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Vibrational Mode Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups and characterizing the vibrational modes within a molecule. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings.
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: These vibrations from the benzene and isothiazole rings would appear in the 1400-1650 cm⁻¹ range. For instance, a Schiff base derivative of 4-chlorobenzothiazole (B1588817) showed a C=N stretching vibration at 1642 cm⁻¹. nanobioletters.com
C-S stretching: The carbon-sulfur bond in the isothiazole ring is expected to show a weak absorption band in the fingerprint region.
C-Cl stretching: The carbon-chlorine stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ region.
The precise positions of these bands provide a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of its structural integrity.
Table 3: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium intensity |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Multiple bands of variable intensity |
| C=N Isothiazole Ring Stretch | 1600 - 1650 | Medium intensity |
| C-N Stretch | 1300 - 1350 | Medium intensity |
| C-S Stretch | 600 - 700 | Weak to medium intensity |
| C-Cl Stretch | 600 - 800 | Strong intensity |
This table is based on typical vibrational frequencies for the functional groups present and data from related compounds. nanobioletters.comasianpubs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of its conjugated system. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The benzisothiazole core is a conjugated system, and the presence of the chlorine atom can influence the energy of these electronic transitions. In a study of a Schiff base derivative of 4-chlorobenzothiazole, absorption peaks assigned to π→π* and n→π* electronic transitions were observed at 338 nm and 354 nm, respectively. nanobioletters.com The π → π* transitions, typically of higher intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and heterocyclic rings. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. The position and intensity of these absorption bands are sensitive to the solvent polarity. bohrium.com
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Type of Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 300 | High |
| n → π | 330 - 360 | Low |
This table is based on data from related benzothiazole derivatives and general principles of UV-Vis spectroscopy. nanobioletters.com
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for determining the absolute configuration and studying the conformational properties of chiral compounds. researchgate.net
For this compound itself, which is an achiral molecule, a CD spectrum would not be observed. However, CD spectroscopy would be an invaluable tool for characterizing chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, through substitution with a chiral moiety, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the differentiation of the enantiomers and the study of their stereochemical properties. While no CD studies have been reported for this compound, the technique has been applied to other chiral benzothiazole derivatives to elucidate their stereochemistry. researchgate.net
Electrochemical and Solid-State Spectroscopic Studies for Electronic and Optical Properties
Electrochemical studies, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. mtxlabsglobal.comoroboros.at CV measures the current response of a compound to a linearly cycled potential sweep, revealing its oxidation and reduction potentials. mtxlabsglobal.comnih.govchimicatechnoacta.ruacs.org These electrochemical parameters are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrochemical behavior of benzothiazole derivatives has been explored in the context of developing new synthetic methodologies, such as electrochemical cyanation. researchgate.net Such studies can provide insights into the reactivity and electronic nature of the this compound core.
Solid-state spectroscopy, particularly solid-state NMR, can offer detailed information about the structure and packing of this compound in the crystalline state. While specific solid-state NMR data for this compound is not available, studies on related benzothiazole derivatives have demonstrated its utility in characterizing the crystalline forms and identifying different polymorphs. rsc.org These advanced spectroscopic techniques are essential for a complete understanding of the electronic and optical properties of this compound, which are critical for its potential applications in materials science and medicinal chemistry. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. science.gov By calculating the electron density, DFT methods can predict a molecule's geometry, electronic distribution, and chemical reactivity. For derivatives of benzo[d]thiazole, which are structurally similar to 4-Chlorobenzo[d]isothiazole, DFT calculations have been employed to validate experimental data and predict molecular properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. acs.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. acs.orgnih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive. acs.org For aromatic heterocyclic compounds, the presence of electron-withdrawing groups, such as a chlorine atom or a nitro group, typically reduces the HOMO-LUMO gap, which can enhance reactivity. FMO analysis helps to confirm the charge transfer arrangements within a molecule. acs.org
Table 1: Illustrative HOMO-LUMO Gap Data for Related Thiazole (B1198619) Derivatives This table presents data for analogous compounds to illustrate typical values obtained through DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | - | - | 4.1 |
| Methyl 2-chlorobenzo[d]thiazole-4-carboxylate (estimated) | - | - | ~4.5–5.0 |
| Theoretical Benzotrithiophene-based Derivative (DTCMR) acs.org | - | - | 2.129 |
Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution across a molecule's surface. nih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. mdpi.com The different colors on an ESP map represent varying electrostatic potentials: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. nih.govmdpi.com Green and yellow areas typically represent neutral or weakly polarized zones.
For a molecule like this compound, an ESP map would likely show a negative potential around the nitrogen and sulfur atoms of the isothiazole (B42339) ring due to their lone pairs of electrons. The electron-withdrawing chlorine atom would create a region of positive potential (a σ-hole) on the exterior of the halogen atom and influence the charge distribution on the benzene (B151609) ring. mdpi.com This analysis of donor-acceptor charge distribution helps confirm intramolecular charge transfer and identify sites for intermolecular interactions. mdpi.comresearchgate.net
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These global reactivity parameters, established within the framework of conceptual DFT, provide a quantitative basis for predicting chemical behavior. semanticscholar.org
Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.
Electronegativity (χ): The power of an atom or molecule to attract electrons. χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (IP - EA) / 2. Molecules with a smaller HOMO-LUMO gap are considered "softer" and more reactive. acs.org
Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions. acs.org
These descriptors are instrumental in structure-activity relationship studies, helping to explain why certain derivatives in a series are more active than others. semanticscholar.org For instance, a lower hardness value (higher softness) often correlates with enhanced biological activity. researchgate.net
Table 2: Conceptual Quantum Chemical Descriptors This table defines key reactivity descriptors derived from HOMO and LUMO energies.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Electron-donating ability semanticscholar.org |
| Electron Affinity (EA) | EA ≈ -ELUMO | Electron-accepting ability semanticscholar.org |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Overall electron-attracting power semanticscholar.org |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer acs.org |
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not apparent from static models.
While the fused ring system of this compound is largely rigid, MD simulations can be used to analyze its behavior in a solvent environment, such as water. These simulations can reveal the stability of the molecule's conformation and its interactions with solvent molecules. For drug discovery, understanding how a molecule behaves in an aqueous environment is crucial for predicting its pharmacokinetic properties. sci-hub.se Although direct MD studies on this compound are not readily found, simulations on similar heterocyclic systems are common for assessing conformational stability. nih.gov
A primary application of MD simulations in medicinal chemistry is to investigate the interaction between a potential drug molecule (a ligand) and its biological target, typically a protein or enzyme. sci-hub.semdpi.com After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex over a period of nanoseconds. nih.gov
During the simulation, key metrics are analyzed to determine binding stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable.
Hydrogen Bonds and Interactions: The simulation trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the binding pocket. researchgate.net
Binding Free Energy: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the complex from snapshots of the MD trajectory, providing a quantitative estimate of binding affinity. nih.gov
Studies on related benzothiazole (B30560) derivatives have successfully used MD simulations to confirm the stability of docking poses and rationalize the observed biological activity by detailing the specific amino acid interactions that anchor the ligand to its target. nih.govsci-hub.semdpi.com
Prediction of Thermal Stability and Denaturation
Currently, there is a lack of specific published research focusing on the computational prediction of thermal stability and denaturation for this compound. While theoretical methods are broadly applied to predict the thermal properties of various heterocyclic compounds, dedicated studies on this particular molecule, including techniques like thermogravimetric analysis (TGA) simulations or calculations of bond dissociation energies under thermal stress, are not available in the reviewed scientific literature.
Reaction Pathway Modeling and Transition State Characterization
Detailed computational modeling of reaction pathways and the characterization of transition states specifically for the synthesis and reactions of this compound have not been extensively reported. General principles of computational chemistry allow for the investigation of reaction mechanisms, but specific studies applying these methods to this compound are not present in the available literature.
Energy Barrier Calculations for Synthetic Processes
There is no available data in the scientific literature detailing the calculation of energy barriers for the synthetic routes leading to this compound. Such calculations, typically performed using methods like Density Functional Theory (DFT), would provide crucial insights into reaction kinetics and help optimize synthetic protocols. However, these specific computational analyses for this compound have not been published.
Computational Elucidation of Complex Reaction Mechanisms
The elucidation of complex reaction mechanisms involving this compound through computational methods is not documented in the current body of scientific research. While computational chemistry is a powerful tool for unraveling intricate reaction steps, its application to this specific compound has not been a subject of published studies.
Structure-Property Relationship Studies through Computational Approaches
While computational methods are frequently used to establish structure-property relationships, specific quantitative structure-activity relationship (QSAR) or other computational studies focusing solely on this compound are not found in the accessible literature. Such studies would be valuable for predicting the compound's properties based on its molecular structure, but dedicated research in this area is yet to be published.
Applications in Organic Synthesis and Advanced Research Directions
4-Chlorobenzo[d]isothiazole as a Versatile Building Block in Organic Synthesis
The reactivity of the this compound scaffold makes it a valuable starting material in synthetic organic chemistry. The presence of the chlorine atom and the isothiazole (B42339) ring system allows for a range of chemical transformations, enabling the construction of more complex molecular architectures.
The benzo[d]isothiazole core is a recognized privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. Although direct synthesis from this compound is a specific pathway, the broader family of isothiazole and benzothiazole (B30560) derivatives demonstrates significant pharmacological potential. For instance, derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have been synthesized and shown to possess significant anti-inflammatory properties. nih.gov This highlights the utility of the chloro-substituted isothiazole framework in developing new therapeutic agents.
Furthermore, research into benzo[d]isothiazole Schiff bases has revealed marked cytotoxicity against human CD4(+) lymphocytes and antiproliferative activity against various human tumor cell lines, particularly those derived from leukemias. nih.gov These findings underscore the potential of the benzo[d]isothiazole scaffold, accessible from precursors like this compound, in the design of novel anticancer agents. The synthesis of these complex heterocyclic systems often relies on the functionalization of the core structure, where the chloro-substituent can serve as a handle for further chemical modifications.
Research has also explored the synthesis of various benzothiazole derivatives for their potential as antifungal, antibacterial, and antitumor agents. nbinno.com For example, 2-amino-5-chlorobenzothiazole (B1265905) has been used as a starting material to create a variety of heterocyclic compounds with potential antifungal activity. This demonstrates the importance of chloro-substituted benzisothiazole and benzothiazole structures as intermediates in the synthesis of biologically active molecules.
| Core Structure | Derivative Type | Reported Biological Activity | Reference |
|---|---|---|---|
| Isothiazole | 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides | Anti-inflammatory | nih.gov |
| Benzo[d]isothiazole | Schiff Bases | Cytotoxicity, Antiproliferative (Leukemia) | nih.gov |
| Benzothiazole | 2-amino-5-chlorobenzothiazole derivatives | Antifungal |
Beyond the pharmaceutical sector, thiazole (B1198619) derivatives are crucial intermediates in the manufacturing of specialty chemicals. These chemicals are valued for their specific functions and are used in a variety of industries, including advanced materials and fine chemicals. nbinno.com The incorporation of the thiazole or benzisothiazole moiety can impart unique properties such as thermal stability, flame retardancy, or specific electronic characteristics to polymers and other materials. nbinno.com
The reactivity of compounds like this compound makes them suitable for creating functional coatings, advanced additives, and specialized catalysts. nbinno.com The ability to functionalize the molecule allows for the tailoring of its properties to meet the demands of high-performance applications. As industries increasingly require sophisticated materials with precise functionalities, the role of versatile heterocyclic intermediates like this compound in the supply chain becomes ever more critical. nbinno.com
Role in Advanced Material Science Applications
The electronic properties of the benzo[d]isothiazole ring system, particularly its electron-deficient nature, make it an attractive component for the design of advanced functional materials.
The field of organic electronics has seen significant growth, with a high demand for novel semiconducting materials for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.com Heterocyclic compounds, especially those containing sulfur and nitrogen, play a pivotal role in the development of these materials. sigmaaldrich.com
Thiazole and fused-thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are recognized as promising building blocks for organic semiconductors. rsc.org These structures are electron-deficient, which is a desirable characteristic for n-type semiconductor materials. The rigid and planar structure of these fused rings facilitates efficient intermolecular π–π stacking, which is crucial for charge transport. rsc.orgmdpi.com Derivatives of this compound can be envisioned as precursors to larger, conjugated systems with tailored electronic properties suitable for semiconductor applications. The synthesis of such materials often involves cross-coupling reactions where the chlorine atom can be substituted to extend the π-conjugated system. nih.gov
Materials containing thiazolo[5,4-d]thiazole units have demonstrated favorable optoelectronic properties, including excellent visible light-trapping capabilities. mdpi.com This makes them suitable for applications in photocatalysis and other light-harvesting technologies. The stable, planar π-conjugated structure of these materials facilitates conjugated electron transport, a key factor in their optical and electronic performance. mdpi.com By serving as a foundational building block, this compound can be used to synthesize more complex structures that absorb and interact with light, making them valuable components in the development of new optical materials.
Advanced Catalysis Research Utilizing this compound Derived Ligands and Metal Complexes
The nitrogen and sulfur atoms within the isothiazole ring provide excellent coordination sites for metal ions. This has led to the exploration of isothiazole and benzisothiazole derivatives as ligands for the synthesis of novel metal complexes with potential applications in catalysis and materials science.
Ligands derived from thiazole and benzothiazole Schiff bases have been used to synthesize a variety of transition metal complexes, including those with Co(II), Ni(II), Cu(II), Zn(II), and Ru(III). researchgate.netbiointerfaceresearch.comorientjchem.org These complexes are characterized by various spectroscopic and analytical techniques to determine their geometry and electronic properties. researchgate.netorientjchem.org
The resulting metal complexes often exhibit interesting electrochemical behavior, such as clear redox properties, which is a key feature for catalytic applications. orientjchem.org Furthermore, the coordination of the metal to the thiazole-based ligand can enhance biological activity, as seen in studies of their antimicrobial and DNA-binding properties. researchgate.netbiointerfaceresearch.com The ability to synthesize stable and electronically tunable metal complexes from this compound-derived ligands opens up avenues for developing new catalysts for a range of organic transformations and for creating materials with unique magnetic or electronic properties.
| Ligand Type | Metal Ions | Potential Applications/Properties | Reference |
|---|---|---|---|
| Thiazole-based Schiff Base | Co(II), Ni(II), Zn(II) | Antitumor Activity | researchgate.net |
| Benzothiazole-derived Imine Base | Co(III), Ru(III) | DNA Binding, Cytotoxic Studies | biointerfaceresearch.com |
| Thiazole-derivative Schiff Base | Co, Ni, Cu, Zn, Cd | Photophysical and Electrochemical Activity | orientjchem.org |
Future Research Avenues in Chlorinated Sulfur-Nitrogen Heterocycles
The exploration of chlorinated sulfur-nitrogen heterocycles, including this compound, is poised for significant advancement. The introduction of a chlorine atom onto the benzoisothiazole scaffold can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Future research is expected to focus on leveraging these properties for the development of novel synthetic transformations and functional molecules.
Development of Novel Stereoselective Synthetic Methods
Currently, there is a notable lack of dedicated research on the stereoselective synthesis of derivatives of this compound. This area represents a significant opportunity for future investigation. The development of catalytic asymmetric methods to introduce chirality would be a major step forward.
Future research in this area could include:
Asymmetric C-H Functionalization: The development of transition-metal catalyzed enantioselective C-H functionalization on the benzo[d]isothiazole core could enable the direct introduction of stereocenters. This would be a highly atom-economical approach to generating chiral derivatives.
Chiral Ligand Design: The design and synthesis of novel chiral ligands specifically tailored for the stereoselective transformation of chlorinated benzoisothiazoles could unlock new synthetic pathways.
Organocatalysis: The application of organocatalysis for the asymmetric derivatization of this compound could provide a metal-free alternative for the synthesis of enantiomerically enriched products.
A summary of potential future stereoselective methods is presented in Table 1.
Table 1: Potential Future Stereoselective Synthetic Methods for this compound Derivatives
| Synthetic Approach | Potential Catalyst/Reagent | Desired Outcome |
| Asymmetric C-H Functionalization | Chiral Palladium or Rhodium Catalysts | Direct introduction of chiral substituents |
| Enantioselective Cross-Coupling | Nickel or Copper catalysts with chiral ligands | Formation of chiral C-C or C-X bonds |
| Organocatalytic Functionalization | Chiral amines, phosphoric acids, or thioureas | Metal-free synthesis of chiral derivatives |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is not yet extensively documented in scientific literature. nih.gov The interplay between the electron-withdrawing chlorine atom and the sulfur-nitrogen heterocycle likely imparts unique reactivity that is yet to be fully harnessed.
Key areas for future exploration of its reactivity include:
Cross-Coupling Reactions: A systematic investigation into the utility of the C-Cl bond in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) would be highly valuable for elaborating the core structure.
Ring-Opening and Rearrangement Reactions: Understanding the stability of the isothiazole ring under various conditions and exploring controlled ring-opening or rearrangement reactions could lead to the synthesis of novel heterocyclic systems.
Photoredox Catalysis: The application of photoredox catalysis to initiate novel transformations of this compound could uncover unprecedented reactivity patterns, such as radical additions or C-H functionalizations at different positions.
Table 2: Potential Reactivity Studies for this compound
| Reaction Type | Potential Reagents | Expected Product Type |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Arylated or alkylated benzoisothiazoles |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Aminated benzoisothiazoles |
| Photoredox-mediated C-H Arylation | Aryl diazonium salts, photocatalyst | C-H arylated benzoisothiazoles |
Integration with Emerging Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies such as flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis and derivatization of this compound is a promising future direction.
Benefits and future research directions include:
Enhanced Safety and Scalability: Flow chemistry allows for the use of hazardous reagents and intermediates in a controlled and safe manner, which could be beneficial for certain synthetic steps in the preparation of chlorinated heterocycles. pharmablock.comnih.gov This also facilitates easier scale-up of reactions. researchgate.net
Rapid Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes to this compound and its derivatives.
On-Demand Synthesis of Analogs: The combination of flow chemistry and automation would enable the on-demand synthesis of a library of this compound analogs for biological screening or materials science applications. This would significantly shorten the discovery and development cycle.
The potential for integrating these advanced platforms is summarized in Table 3.
Table 3: Future Integration of this compound Synthesis with Advanced Platforms
| Technology | Potential Application | Key Advantages |
| Flow Chemistry | Synthesis of the benzoisothiazole core and subsequent functionalization | Improved heat and mass transfer, enhanced safety, ease of scalability |
| Automated Synthesis | High-throughput screening of reaction conditions for derivatization | Rapid optimization, generation of compound libraries |
| "Catch-and-Release" Purification | Integrated purification of intermediates and final products | Reduced manual handling, increased efficiency |
Q & A
Q. What are the primary synthetic strategies for 4-Chlorobenzo[d]isothiazole, and how can retrosynthetic analysis guide their selection?
The synthesis of this compound can be approached via four rational strategies derived from retrosynthetic analysis:
- Intramolecular cyclization : Useful for constructing the isothiazole ring via intramolecular S–N bond formation.
- (4+1)-heterocyclization : Involves coupling a four-atom fragment with a single-atom sulfur source.
- (3+2)-heterocyclization : Combines a three-carbon unit with a two-atom sulfur-containing fragment.
- Functionalization of pre-existing heterocycles : Chlorinated isothiazoles can be derived from transformations of isoxazoles or other heterocycles (e.g., reductive opening followed by cyclization with P₂S₅) . Selection depends on substituent positioning and scalability. Chlorinated precursors are particularly advantageous for further functionalization .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and substitution patterns (e.g., distinguishing Cl at the 4-position) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C–S and C–N bonds in the isothiazole ring .
- X-ray Crystallography : Resolves crystal packing and molecular geometry, critical for structure-activity relationship (SAR) studies .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts from synthesis or degradation .
Q. How can researchers design initial biological activity assays for this compound derivatives?
A tiered approach is recommended:
- In silico screening : Use tools like PASS (Prediction of Activity Spectra for Substances) to predict antimicrobial or anticancer activity .
- In vitro assays : Test fungicidal activity via microdilution methods (e.g., against Candida albicans) or cytotoxicity using MTT assays .
- Dose-response studies : Establish IC₅₀ values for promising derivatives to prioritize lead compounds .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound-containing nucleosides be addressed?
Low yields (e.g., <20% in nucleoside synthesis) often arise from competing side reactions. Optimization strategies include:
- Catalyst tuning : Transition-metal complexes (e.g., Pd with isothiazole ligands) improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Lowering reaction temperatures reduces decomposition of sensitive intermediates .
Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may stem from assay variability or impurity profiles. Mitigation approaches:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products influencing activity .
- SAR refinement : Compare substituent effects across derivatives (e.g., Cl vs. Br at the 4-position) to isolate key pharmacophores .
Q. How can computational tools enhance the design of this compound-based metal complexes for catalysis?
- Density Functional Theory (DFT) : Models electronic structures to predict ligand-metal binding affinities .
- Genetic Algorithms (GAtor) : Optimizes crystal structures for heterogeneous catalysts, improving stability and recyclability .
- Molecular Dynamics (MD) : Simulates aqueous compatibility of Pd-isothiazole complexes for "green chemistry" applications .
Q. What strategies improve the stability of this compound derivatives under physiological conditions?
- Prodrug design : Mask reactive sites (e.g., esterification of carboxylic acid groups) to enhance bioavailability .
- Silicon-oxide support : Immobilize Pd-isothiazole catalysts to prevent aggregation and enable ≥10 catalytic cycles .
- pH-sensitive formulations : Encapsulate derivatives in liposomes to control release kinetics in vivo .
Q. How can researchers leverage this compound in cross-coupling reactions for drug discovery?
- Suzuki-Miyaura reactions : Use Pd-isothiazole catalysts to synthesize biaryl derivatives with high purity .
- Temperature-dependent selectivity : Exploit the catalytic activity of isothiazole-Pd complexes at 20–35°C to control reaction pathways in polyfunctional molecules .
- Heterogeneous catalysis : Recycle supported catalysts to reduce costs in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
